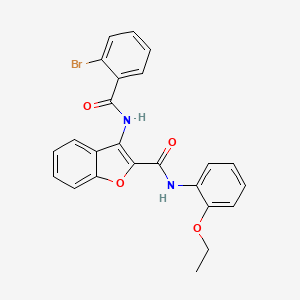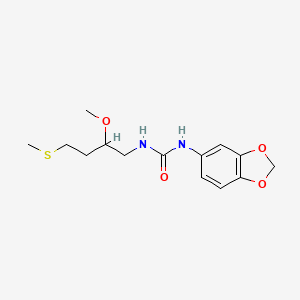
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea, also known as BDMC, is a synthetic compound that has been widely studied for its potential therapeutic applications. BDMC belongs to the class of compounds known as benzodioxole derivatives, which have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is not fully understood, but studies have suggested that it may act by inhibiting the activity of several key signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK pathways. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have shown that 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has also been shown to possess potent antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of using 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of using 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea is its relatively low solubility in water, which can make it challenging to work with in some experimental settings.
Orientations Futures
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea. One area of interest is the development of new formulations of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea that can improve its solubility and bioavailability, making it more effective in vivo. Another area of interest is the investigation of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea's potential as a treatment for other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea and its potential as a therapeutic agent.
Méthodes De Synthèse
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea can be synthesized using a multi-step process that involves the reaction of 5-hydroxy-1,3-benzodioxole with 3-(2-methoxy-4-methylsulfanylbutyl)isocyanate. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea in high purity and yield, making it suitable for large-scale production.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea exhibits potent anticancer activity against a range of cancer types, including breast, lung, prostate, and colon cancer. 1-(1,3-Benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-methoxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-18-11(5-6-21-2)8-15-14(17)16-10-3-4-12-13(7-10)20-9-19-12/h3-4,7,11H,5-6,8-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXRPUPVJESNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)NC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-[2-methoxy-4-(methylsulfanyl)butyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

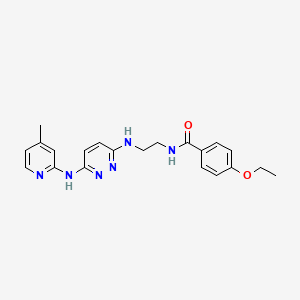
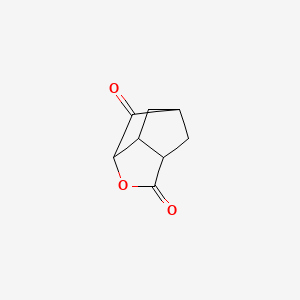

![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)
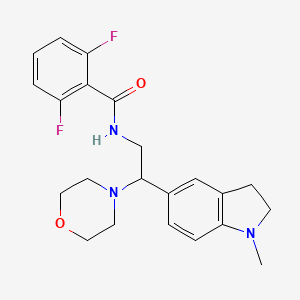
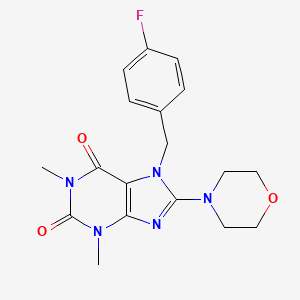
![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)
![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2950811.png)
![7-(2-Bromoethyl)spiro[2.4]heptane](/img/structure/B2950812.png)
![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)
![N-[[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2950815.png)
